molecular formula C14H13BrN2O2 B5675953 2-(4-bromophenoxy)-N-(pyridin-2-ylmethyl)acetamide

2-(4-bromophenoxy)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B5675953
M. Wt: 321.17 g/mol
InChI Key: MOVCJWDKBNRYQW-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(pyridin-2-ylmethyl)acetamide is an organic compound that features a bromophenoxy group and a pyridinylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(pyridin-2-ylmethyl)acetamide typically involves the following steps:

    Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Etherification: 4-bromophenol is then reacted with chloroacetic acid to form 2-(4-bromophenoxy)acetic acid.

    Amidation: The final step involves the reaction of 2-(4-bromophenoxy)acetic acid with pyridin-2-ylmethylamine under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives of the original compound.

    Hydrolysis: 2-(4-bromophenoxy)acetic acid and pyridin-2-ylmethylamine.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(pyridin-2-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide
  • 2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide
  • 2-(4-methylphenoxy)-N-(pyridin-2-ylmethyl)acetamide

Uniqueness

2-(4-bromophenoxy)-N-(pyridin-2-ylmethyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further functionalization, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c15-11-4-6-13(7-5-11)19-10-14(18)17-9-12-3-1-2-8-16-12/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVCJWDKBNRYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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